Superior Cellular Potency (EC50) in CLRN1-N48K Stabilization vs. Lead Compound O03
BF844 demonstrates a 6.5-fold increase in cellular potency for stabilizing the CLRN1-N48K mutant protein compared to the initial lead compound, O03. This improvement was achieved through targeted medicinal chemistry optimization of the core pyrazolopyridazine scaffold [1]. The cell-based assay monitored the stabilization and functional rescue of the mutant protein, a direct measure of on-target pharmacological activity [1].
| Evidence Dimension | Potency in a cell-based assay for CLRN1-N48K stabilization (EC50) |
|---|---|
| Target Compound Data | 0.31 μM |
| Comparator Or Baseline | Lead Compound O03: 2.0 μM |
| Quantified Difference | BF844 is 6.5-fold more potent (lower EC50) than O03. |
| Conditions | Cell-based assay using HEK293 cells expressing CLRN1-N48K, monitoring protein stabilization. |
Why This Matters
This demonstrates that BF844 is the product of a successful, data-driven optimization campaign, not a preliminary hit. Its superior potency translates to a lower effective concentration required for target engagement, a critical parameter for in vivo dosing and efficacy.
- [1] Alagramam KN, Gopal SR, Geng R, Chen DH, Nemet I, Lee R, Tian G, Miyagi M, Malagu KF, Lock CJ, Esmieu WR, Owens AP, Lindsay NA, Ouwehand K, Albertus F, Fischer DF, Bürli RW, MacLeod AM, Harte WE, Palczewski K, Imanishi Y. A small molecule mitigates hearing loss in a mouse model of Usher syndrome III. Nat Chem Biol. 2016 Jun;12(6):444-51. doi: 10.1038/nchembio.2069. View Source
